molecular formula C18H17BrN6OS B10984349 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B10984349
M. Wt: 445.3 g/mol
InChI Key: IANBKGSQXHWANL-UHFFFAOYSA-N
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Description

N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a unique combination of indole, tetrazole, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-cyano ketones with elemental sulfur and a carbonyl compound . The tetrazole ring is often introduced via the cycloaddition of azides with nitriles under thermal or catalytic conditions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The tetrazole and thiophene rings may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE: can be compared with other indole derivatives, such as:

Uniqueness

The uniqueness of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE lies in its combination of indole, tetrazole, and thiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN6OS

Molecular Weight

445.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C18H17BrN6OS/c1-11-12(2)27-18(25-10-21-22-23-25)16(11)17(26)20-6-8-24-7-5-13-9-14(19)3-4-15(13)24/h3-5,7,9-10H,6,8H2,1-2H3,(H,20,26)

InChI Key

IANBKGSQXHWANL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4)C

Origin of Product

United States

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